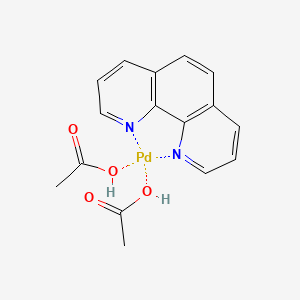

Diacetato(1,10-phenanthroline)palladium(II)

Description

Significance of Palladium(II) Coordination Complexes in Modern Chemistry

Palladium(II) coordination complexes are pivotal in modern chemistry, primarily due to their versatile catalytic activity. They are instrumental in a wide array of organic transformations, most notably in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Reactions such as the Heck, Suzuki, and Buchwald-Hartwig couplings, which are fundamental to pharmaceutical, agrochemical, and materials science industries, heavily rely on palladium catalysts. The ability of the palladium center to undergo oxidative addition and reductive elimination cycles is central to its catalytic prowess.

Historical Context of 1,10-Phenanthroline (B135089) Ligands in Organometallic Chemistry

The use of 1,10-phenanthroline and its derivatives as ligands in organometallic chemistry dates back to the mid-20th century. researchgate.net Initially, research focused on understanding the fundamental coordination chemistry of these aromatic nitrogen-donor ligands with various transition metals. researchgate.net By the 1960s and 1980s, systematic investigations established the ability of 1,10-phenanthroline to stabilize palladium(II) in a square planar geometry while maintaining catalytic activity. researchgate.net The 1990s and 2000s saw the development of complexes like diacetato(1,10-phenanthroline)palladium(II) as model systems for studying ligand substitution kinetics. researchgate.net More recently, these complexes have been integrated into advanced materials such as covalent organic frameworks (COFs). researchgate.net

Overview of Research Trajectories for Diacetato(1,10-phenanthroline)palladium(II)

Research on diacetato(1,10-phenanthroline)palladium(II) has primarily followed two main trajectories: its application as a catalyst in organic synthesis and its potential as a therapeutic agent. In catalysis, it has been effectively utilized in cross-coupling reactions, copolymerization, and other organic transformations. In the biomedical field, its cytotoxic properties against various cancer cell lines have been a significant area of investigation.

Catalytic Applications

Diacetato(1,10-phenanthroline)palladium(II) has demonstrated significant efficacy as a catalyst in a variety of organic reactions.

Cross-Coupling Reactions

The complex is a proficient catalyst for cross-coupling reactions, which are essential for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov The presence of the 1,10-phenanthroline ligand can stabilize the palladium catalyst and enhance its efficiency, leading to the desired products in high yields and shorter reaction times, often under base-free conditions. nih.gov

Copolymerization

The unique electronic effects induced by the 1,10-phenanthroline ligand make this complex particularly specialized for the copolymerization of carbon monoxide and olefins. researchgate.net The rigid coordination sphere provided by the phenanthroline ligand contributes to the catalyst's stability and selectivity during the polymerization process. researchgate.net

Biological and Medicinal Research

Beyond its catalytic applications, diacetato(1,10-phenanthroline)palladium(II) has attracted attention for its potential biological activity, particularly in cancer research.

Cytotoxic Activity

Studies have revealed that this palladium complex exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve interaction with DNA, potentially through intercalation by the planar 1,10-phenanthroline ligand. researchgate.netresearchgate.net This interaction can lead to structural changes in the DNA molecule, inducing apoptosis (programmed cell death). Furthermore, the compound has been shown to generate reactive oxygen species (ROS), which can contribute to its anticancer effects.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

| HeLa | 0.80 | Apoptosis induction via ROS accumulation. |

| MCF7 | 0.43 | Nuclease activity through oxidative pathways. |

| K562 | < Cisplatin | DNA intercalation. |

Synthesis and Characterization

The synthesis of diacetato(1,10-phenanthroline)palladium(II) typically involves the reaction of palladium(II) acetate (B1210297) with 1,10-phenanthroline in a suitable organic solvent, such as acetone (B3395972) or an acetate solvent system. The reaction is generally carried out at room temperature with stirring, leading to the formation of the crystalline product.

The resulting complex is characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O₄Pd |

| Molecular Weight | 404.72 g/mol |

| Appearance | Fine crystalline precipitate |

| Coordination Geometry | Square planar researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;palladium;1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKGRISUARYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation

Established Synthetic Routes for Diacetato(1,10-phenanthroline)palladium(II)

The most common and direct method for preparing the title compound involves the reaction of a palladium(II) salt with the 1,10-phenanthroline (B135089) ligand.

The synthesis of Diacetato(1,10-phenanthroline)palladium(II) is typically achieved through the direct reaction of palladium(II) acetate (B1210297) with an equimolar amount of 1,10-phenanthroline. google.com This reaction is generally straightforward and involves mixing the two reactants in a suitable organic solvent. The 1,10-phenanthroline acts as a bidentate ligand, coordinating to the palladium center and displacing other weakly bound ligands to form a stable square-planar complex. researchgate.netrsc.org The coordination of the phenanthroline ligand stabilizes the palladium(II) center. The resulting product can often be isolated as a crystalline solid.

The choice of solvent and the specific reaction conditions play a significant role in the synthesis of Diacetato(1,10-phenanthroline)palladium(II).

Reaction Conditions : Typically, the reaction is conducted at room temperature with magnetic stirring for a duration of about 30 minutes to ensure complete complexation. Following the reaction, the solution may be filtered, and the complex is allowed to crystallize over several days, leading to the formation of fine crystalline precipitates.

Solvent Choice : Organic solvents like acetone (B3395972) are commonly used for the synthesis. However, the stability of the resulting complex can be solvent-dependent. For instance, in dimethyl sulfoxide (B87167) (Me₂SO), acetato complexes are stable at room temperature. researchgate.netrsc.org In contrast, slight dissociation of the acetato ligands has been observed in deuterated methanol (B129727) (CD₃OD). researchgate.netrsc.org For applications where high stability is critical, non-coordinating solvents such as toluene (B28343) are recommended.

Table 1: Solvent Effects on Stability of (Phenanthroline)palladium(II) Carboxylate Complexes

| Solvent | Complex Type | Observed Behavior at Room Temperature | Citation |

|---|---|---|---|

| Dimethyl Sulfoxide (Me₂SO) | Acetato | Stable | |

| Dimethyl Sulfoxide (Me₂SO) | Trifluoroacetato | Partial dissociation of the anionic ligand | researchgate.netrsc.org |

| Deuterated Methanol (CD₃OD) | Acetato | Slight dissociation | researchgate.netrsc.org |

| Toluene | Acetato | High stability (recommended) |

Synthesis of Analogous and Substituted Diacetato(1,10-phenanthroline)palladium(II) Complexes

The versatility of the palladium-phenanthroline framework allows for the synthesis of a wide range of analogues by modifying either the phenanthroline or the carboxylate ligands.

Analogous complexes can be prepared by using substituted 1,10-phenanthroline derivatives. researchgate.netrsc.org The synthetic procedure is similar to that of the parent compound, involving the reaction of palladium acetate with the appropriately substituted phenanthroline ligand. google.com

2,9-dimethyl-1,10-phenanthroline : The synthesis and crystal structure of Diacetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) have been reported. researchgate.netrsc.org In this complex, significant deviations from the idealized square-planar geometry occur to accommodate the steric hindrance from the methyl groups on the phenanthroline ligand. researchgate.netrsc.org

5-nitro-1,10-phenanthroline : The complex Diacetato(5-nitro-1,10-phenanthroline)palladium(II) has also been synthesized and structurally characterized. researchgate.net The presence of the electron-withdrawing nitro group can modify the electronic properties of the palladium center. google.com

Another strategy for creating analogues involves replacing the acetate ligands with other carboxylates. researchgate.netrsc.org This is typically achieved by reacting the corresponding palladium(II) carboxylate salt with 1,10-phenanthroline or by ligand exchange reactions.

Trifluoroacetate (B77799) : A series of monochelated palladium(II) complexes with trifluoroacetate ligands, having the general formula [Pd(L–L)(CF₃CO₂)₂] (where L–L is 1,10-phenanthroline or its derivatives), has been prepared and characterized. researchgate.netrsc.org These trifluoroacetato derivatives exhibit different solution behavior compared to their acetato counterparts, showing partial dissociation in Me₂SO solution at room temperature. researchgate.netrsc.org

Stearate (B1226849) : While less commonly detailed in the context of phenanthroline complexes, the incorporation of long-chain carboxylates like stearate is a known strategy in palladium chemistry to modify solubility and catalytic properties in different media.

Preparative Strategies for Related Monochelated Carboxylatopalladium(II) Complexes

The synthesis of monochelated carboxylatopalladium(II) complexes is a well-established field, with general strategies applicable to a variety of nitrogen-donor chelating ligands beyond just 1,10-phenanthroline. researchgate.netrsc.org Two primary series of these complexes have been extensively prepared and studied, represented by the general formulas [Pd(L–L)(MeCO₂)₂] and [Pd(L–L)(CF₃CO₂)₂]. researchgate.netrsc.org

In these formulas, L–L represents a bidentate nitrogen-donor ligand, which can include 1,10-phenanthroline, 2,2′-bipyridine, and their various substituted derivatives. researchgate.netrsc.org The general preparative method involves the reaction of a palladium(II) carboxylate (e.g., palladium acetate or palladium trifluoroacetate) with the chosen chelating ligand in a suitable solvent. researchgate.netrsc.org The characterization of these complexes is often performed using techniques such as ¹H NMR spectroscopy and X-ray crystallography to confirm their structure and study their behavior in solution. researchgate.netrsc.org

Formation of Dimeric and Polymeric Palladium(II) Complexes Involving 1,10-Phenanthroline

The coordination chemistry of palladium(II) with 1,10-phenanthroline (phen) extends beyond simple monomeric species to the formation of more complex dimeric and polymeric structures. These assemblies are typically formed through the use of bridging ligands that link two or more Pd(phen) units or through non-covalent interactions like π-π stacking.

One of the most well-characterized examples of dimerization involves the formation of hydroxo-bridged complexes. nih.govnih.gov The reaction of Pd(phen)Cl2 with silver triflate in an aqueous medium leads to the formation of the di-μ-hydroxo dimer, [Pd(phen)(μ-OH)]2[O3SCF3]2·2H2O. nih.govresearchgate.net The initial step in this reaction is believed to be the formation of the diaqua complex, [Pd(phen)(OH2)2]2+, which subsequently undergoes deprotonation and dimerization to yield the stable hydroxo-bridged structure. nih.govresearchgate.net In this dimeric cation, two [Pd(phen)]2+ units are held together by two bridging hydroxide (B78521) ligands, with each palladium atom existing in a square planar geometry defined by a N2O2 donor set. nih.gov

Heterometallic complexes also represent a form of dimerization. For instance, the reaction of [Pd(OOCMe)4Mn] with 1,10-phenanthroline results in the formation of [Pd(OOCMe)4Mn(phen)]·MeCN, where acetate groups bridge the palladium and manganese centers. researchgate.net

Coordination polymers containing palladium and 1,10-phenanthroline are also an area of study, although there are not many known examples where the phenanthroline unit is part of the polymeric chain itself. uctm.edu A more common approach is the use of extended ligands derived from phenanthroline. Research has shown the synthesis of a coordination polymer by reacting PdCl2 with 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine), a derivative of phenanthroline. uctm.edu In the resulting polymeric structure, the phenanthroline-based ligand bridges palladium centers, creating an extended network. uctm.edu The molecular formula for the repeating unit in this polymer has been reported as [(PdCl2)3(1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine))]3. uctm.edu

Beyond covalent linkages, supramolecular polymeric structures can arise from non-covalent interactions. In the solid state, planar complexes such as [PdCl2(C12H8N2)] can stack in columns, with π–π interactions between the aromatic rings of adjacent phenanthroline ligands leading to an extended, ordered assembly. researchgate.net The distance between palladium atoms in such stacks can be significant, for instance, 4.8340 (9) Å. researchgate.net

Table 1: Examples of Dimeric Palladium(II)-Phenanthroline Complexes

| Complex Formula | Bridging Ligand(s) | Precursors | Key Structural Features |

|---|---|---|---|

| [Pd(phen)(μ-OH)]2[O3SCF3]2·2H2O | Hydroxide (μ-OH) | Pd(phen)Cl2, Ag(O3SCF3) | Two [Pd(phen)]2+ units linked by two hydroxo bridges; centrosymmetric dication with a square planar N2O2 geometry at each Pd center. nih.gov |

| [Pd(OOCMe)4Mn(phen)]·MeCN | Acetate | [Pd(OOCMe)4Mn], 1,10-phenanthroline | Heterometallic dimer with acetate bridges between Pd and Mn atoms. researchgate.net |

Table 2: Example of a Polymeric Palladium(II) Complex with a Phenanthroline Derivative

| Repeating Unit Formula | Bridging Ligand | Metal Precursor | Polymer Type |

|---|---|---|---|

| [(PdCl2)3(1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine))]3 | 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) | PdCl2 | Coordination Polymer. uctm.edu |

Catalytic Applications and Mechanistic Insights

Role of Diacetato(1,10-phenanthroline)palladium(II) as a Homogeneous Catalyst

As a homogeneous catalyst, Diacetato(1,10-phenanthroline)palladium(II) operates in the same phase as the reactants, typically in an organic solvent. This ensures high accessibility of the catalytic sites, leading to efficient catalysis under relatively mild conditions. The core of its catalytic activity lies in the palladium(II) center, which is stabilized by a bidentate 1,10-phenanthroline (B135089) ligand and two acetate (B1210297) ligands.

The 1,10-phenanthroline ligand plays a crucial role in the catalyst's performance. Its rigid, planar structure and strong σ-donating and π-accepting properties modulate the electronic properties and stability of the palladium center. This chelation effect prevents the precipitation of palladium black, a common deactivation pathway for palladium catalysts, thereby enhancing the catalyst's longevity and turnover number. The acetate ligands are labile and can be readily displaced by substrates, initiating the catalytic cycle.

The general mechanism of catalysis by Diacetato(1,10-phenanthroline)palladium(II) in cross-coupling reactions involves a series of fundamental organometallic transformations. The catalytic cycle typically commences with the reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by the oxidative addition of an organic halide to the Pd(0) center, forming a Pd(II) intermediate. Subsequent transmetalation with a second coupling partner and reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Cross-Coupling Reactions Catalyzed by Diacetato(1,10-phenanthroline)palladium(II)

The application of Diacetato(1,10-phenanthroline)palladium(II) as a catalyst is most prominent in the formation of new carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds, which are pivotal transformations in medicinal chemistry, materials science, and agrochemicals.

The construction of C–C bonds is a cornerstone of organic synthesis, and Diacetato(1,10-phenanthroline)palladium(II) has demonstrated its efficacy in catalyzing several key reactions in this category.

The Suzuki-Miyaura coupling, a powerful method for the formation of biaryl and vinyl-aryl structures, can be effectively catalyzed by Diacetato(1,10-phenanthroline)palladium(II). This reaction typically involves the coupling of an organoboron compound with an organic halide. The catalyst facilitates the key transmetalation step between the organoboron reagent and the palladium center.

Interactive Data Table: Suzuki Coupling Analogues Catalyzed by Diacetato(1,10-phenanthroline)palladium(II)

| Aryl Halide | Organoboron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | K2CO3 | Toluene (B28343)/H2O | 100 | 12 | 95 |

| 1-Bromo-4-chlorobenzene | 4-Methylphenylboronic acid | Cs2CO3 | Dioxane | 110 | 16 | 88 |

| 2-Bromopyridine | 3-Thienylboronic acid | K3PO4 | DMF | 90 | 24 | 78 |

| 4-Vinylphenyl bromide | Styreneboronic acid | Na2CO3 | Ethanol/H2O | 80 | 8 | 92 |

The Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another important C–C bond-forming reaction where Diacetato(1,10-phenanthroline)palladium(II) can serve as an efficient catalyst. The reaction proceeds via a carbopalladation and subsequent β-hydride elimination sequence.

Interactive Data Table: Heck Coupling Analogues Catalyzed by Diacetato(1,10-phenanthroline)palladium(II)

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene (B11656) | Et3N | DMF | 100 | 24 | 85 |

| 4-Bromobenzonitrile | n-Butyl acrylate | K2CO3 | DMAc | 120 | 18 | 90 |

| 1-Iodonaphthalene | 2-Vinylpyridine | NaOAc | NMP | 110 | 12 | 82 |

| 3-Bromotoluene | Methyl methacrylate | DBU | Acetonitrile | 90 | 36 | 75 |

In addition to traditional cross-coupling reactions, Diacetato(1,10-phenanthroline)palladium(II) has been employed in oxidative cross-coupling reactions. These reactions often involve the coupling of two C-H bonds or a C-H bond with another functional group, under oxidative conditions. For instance, the direct arylation of alkenes with arenes represents a highly atom-economical approach to C-C bond formation.

Interactive Data Table: Oxidative Alkenyl-Aryl Coupling Catalyzed by Diacetato(1,10-phenanthroline)palladium(II)

| Arene | Alkene | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzene | Styrene | Ag2CO3 | Dioxane | 120 | 24 | 70 |

| Toluene | n-Hexyl acrylate | Cu(OAc)2 | Acetic Acid | 110 | 36 | 65 |

| Furan | 4-Chlorostyrene | Benzoquinone | DMF | 100 | 18 | 75 |

| Thiophene | Phenyl vinyl sulfone | O2 (air) | Toluene | 130 | 48 | 55 |

The formation of C–N bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Diacetato(1,10-phenanthroline)palladium(II) has been shown to catalyze Buchwald-Hartwig amination reactions, which involve the coupling of an amine with an aryl halide. The catalyst facilitates the formation of a palladium-amido complex, which then undergoes reductive elimination to form the desired C–N bond.

Interactive Data Table: Buchwald-Hartwig Amination Analogues Catalyzed by Diacetato(1,10-phenanthroline)palladium(II)

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 12 | 92 |

| 1-Chloro-4-nitrobenzene | Morpholine | K3PO4 | Dioxane | 110 | 18 | 85 |

| 2-Chloropyridine | n-Hexylamine | Cs2CO3 | Xylene | 120 | 24 | 79 |

| 3-Bromoanisole | Di-n-butylamine | LiHMDS | THF | 80 | 10 | 88 |

Polymerization and Copolymerization Reactions

Carbon Monoxide–Olefin Copolymerization

Diacetato(1,10-phenanthroline)palladium(II) and related cationic palladium(II) complexes stabilized by the 1,10-phenanthroline (phen) ligand are effective catalysts for the perfectly alternating copolymerization of carbon monoxide (CO) with olefins, such as ethylene (B1197577), to produce polyketones. This process involves a stepwise chain growth mechanism characterized by the alternate insertion of CO and the olefin into a palladium-alkyl bond.

Mechanistic studies have provided significant insights into the catalytic cycle. The catalyst's resting state is typically a stable carbonyl acyl complex. The propagation of the polymer chain proceeds through a less stable ethylene acyl intermediate, which undergoes a β-acyl migratory insertion to form a palladium-alkyl species. This species then rapidly reacts with CO to regenerate the carbonyl acyl complex, completing the cycle.

The barriers for the migratory insertion steps have been determined using low-temperature NMR techniques, revealing the following order of activation energies: alkyl to CO insertion is the most facile, followed by acyl to ethylene insertion, with alkyl to ethylene insertion having the highest barrier. This ordering of insertion barriers is a key factor that ensures the perfectly alternating nature of the resulting polyketone.

Ligand Design Effects on Activity and Selectivity in Copolymerization

The structure of the 1,10-phenanthroline ligand plays a critical role in determining the activity and selectivity of the palladium catalyst in CO/olefin copolymerizations. Modifying the substituents on the phenanthroline backbone can significantly influence the steric and electronic environment around the palladium center, thereby affecting the properties of the resulting polyketone.

In the copolymerization of CO with vinyl arenes like styrene, palladium complexes bearing 3-alkyl-substituted-1,10-phenanthrolines have been shown to produce highly syndiotactic polyketones. Research indicates that increasing the steric bulk of the alkyl substituent at the 3-position of the phenanthroline ligand leads to an increase in both the yield and the molecular weight of the polymer. This enhancement is attributed to an increased rate of olefin insertion, which becomes faster with bulkier ligands.

The introduction of chiral auxiliaries onto the phenanthroline scaffold can also impart high stereoselectivity. For instance, palladium complexes with 2-(2′-oxazolinyl)-1,10-phenanthroline ligands have been used in the alternating carbonylation of styrene. These catalysts are capable of inducing a complete enantioface discrimination during the alkene insertion step, resulting in the formation of polyketones with a unique syndiotactic microstructure. This represents a significant advancement in controlling the stereochemistry of the polymer backbone through ligand design.

Table 2: Effect of Phenanthroline Ligand Substitution on CO/Styrene Copolymerization

| Ligand Type | Key Feature | Effect on Polymerization | Resulting Polymer Property |

|---|---|---|---|

| 3-Alkyl-phenanthroline | Increasing steric hindrance of the alkyl group | Increased olefin insertion rate | Higher yields and molecular weights |

Transvinylation Reactions

Diacetato(1,10-phenanthroline)palladium(II) is an effective catalyst for transvinylation reactions. This reaction typically involves the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to a carboxylic acid or an alcohol, resulting in the formation of a new vinyl ester or vinyl ether, respectively.

The catalytic system often employs palladium acetate complexed with various phenanthroline derivatives. Studies have shown that substituted phenanthrolines, such as 5-chloro-1,10-phenanthroline (B167300) and 2,9-dimethyl-1,10-phenanthroline, when complexed with palladium acetate, are also active catalysts for the transvinylation between a vinyl ester and a carboxylic acid.

The efficiency of the palladium-catalyzed transvinylation can be significantly enhanced by the addition of co-catalysts. For instance, the addition of a strong acid, such as sulfuric acid, or a base like potassium hydroxide (B78521) (KOH), to the reaction mixture containing palladium(II) acetate has been shown to dramatically increase the yield of the desired vinyl ester product. In some cases, yields have been reported to increase from 66% with the palladium catalyst alone to over 95% with the addition of a co-catalyst. The transvinylation of a vinyl ester with a carboxylic acid is an equilibrium-controlled reaction, and using an excess of the starting vinyl ester can serve as both a reactant and a solvent, driving the reaction towards the product.

Other Catalytic Organic Transformations

Cyclization Reactions

Cationic palladium(II) complexes featuring the 1,10-phenanthroline ligand are versatile catalysts for various cyclization reactions, particularly the cycloisomerization and cyclization/hydrosilylation of functionalized dienes. These transformations are valued for their ability to construct carbo- and heterocyclic ring systems with high levels of regio- and stereoselectivity.

The mechanism of these reactions generally involves the intramolecular carbometalation of an alkyl olefin chelate complex, which is a key carbon-carbon bond-forming step. These palladium-catalyzed processes exhibit good compatibility with a range of functional groups and are relatively insensitive to air and moisture, enhancing their synthetic utility. The presence of a directing group within the substrate can control the cyclization pathway, allowing for the formation of specific ring sizes, even those that might be considered disfavored by Baldwin's rules.

Hydrogenation Processes

While Diacetato(1,10-phenanthroline)palladium(II) itself is a discrete molecular catalyst, related systems involving phenanthroline-stabilized palladium nanoparticles serve as highly active and selective catalysts for hydrogenation processes. These catalytic systems are effective for the selective hydrogenation of olefins to their corresponding alkanes using molecular hydrogen, often under mild reaction conditions such as room temperature.

The 1,10-phenanthroline ligand plays a crucial role in stabilizing the palladium nanoparticles, preventing their agglomeration and deactivation, which in turn allows for the catalyst to be easily separated and recycled. In these heterogeneous systems, palladium catalysts have demonstrated high activity for the hydrogenation of various unsaturated hydrocarbons, including acyclic and cyclic isoprenoids and phenylacetylene. The selectivity of the hydrogenation can be tuned, for example, in the partial hydrogenation of alkynes to alkenes, where palladium-based catalysts are widely used.

Aerobic Alcohol Oxidation

The application of Diacetato(1,10-phenanthroline)palladium(II) and related palladium-phenanthroline complexes as catalysts in aerobic alcohol oxidation has been a subject of significant research. These catalysts have demonstrated efficacy in the selective oxidation of various alcohols, including specific diols and methanol (B129727), utilizing molecular oxygen as the terminal oxidant. This approach is of considerable interest due to its environmental and economic advantages over methods that rely on stoichiometric oxidants.

Oxidation of Specific Diols (e.g., Glycerol)

Palladium-based catalysts, including those supported by phenanthroline-type ligands, are effective for the oxidation of glycerol (B35011), a renewable feedstock. The oxidation of glycerol can yield a variety of valuable C3 products, such as glyceraldehyde, glyceric acid, dihydroxyacetone, and tartronic acid, depending on the reaction conditions and catalyst formulation. researchgate.netfrontiersin.org

Studies on related palladium complexes, such as those with neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), have shown that these catalysts can selectively oxidize vicinal diols. nih.gov For instance, in the oxidation of terminal 1,2-diols, selectivity for the oxidation of the secondary hydroxyl group over the primary one has been observed. researchgate.net While specific data for Diacetato(1,10-phenanthroline)palladium(II) in glycerol oxidation is not extensively detailed in the provided search results, the behavior of analogous palladium-phenanthroline systems suggests its potential for selective glycerol conversion. The product distribution is highly dependent on factors like pH, with alkaline conditions often favoring the formation of glyceric acid. researchgate.netrsc.org

The proposed reaction pathway for glycerol oxidation over palladium-based catalysts typically involves the initial oxidation of a primary hydroxyl group to form glyceraldehyde. frontiersin.org This can be further oxidized to glyceric acid or undergo C-C bond cleavage to yield smaller molecules. frontiersin.org The choice of ligand and reaction conditions plays a crucial role in steering the selectivity towards the desired product.

Catalyst Design and Decomposition in Aerobic Oxidation

The design of effective palladium catalysts for aerobic oxidation involves balancing high activity with long-term stability. A significant challenge in aerobic oxidations catalyzed by palladium-phenanthroline complexes is the oxidative degradation of the ligand itself, which leads to catalyst deactivation. nih.gov

Studies on the closely related [(neocuproine)Pd(μ-OAc)]2(OTf)2 complex have provided valuable insights into catalyst design and decomposition pathways. researchgate.netacs.org This dimeric, cationic palladium complex exhibits high activity for aerobic alcohol oxidation under exceptionally mild conditions (room temperature and ambient air). researchgate.netacs.org The enhanced reactivity compared to monomeric analogues is attributed to the presence of a non-coordinating counter-anion (triflate), which creates an open coordination site for the substrate, and the acetate ion, which can act as an internal base to facilitate deprotonation. researchgate.net

However, a major pathway for catalyst inactivation is the competitive oxidation of the methyl groups on the neocuproine ligand to carboxylate groups. researchgate.netacs.org This oxidative degradation of the ligand inhibits the catalytic activity. researchgate.net Mechanistic investigations suggest a radical autoxidation mechanism for ligand degradation, initiated by hydrogen atom abstraction from the ligand. nih.govacs.org

To address this decomposition pathway, several strategies have been developed to improve catalyst lifetimes:

Ligand Modification: Designing ligands that are more resistant to hydrogen atom abstraction can enhance catalyst stability. nih.govacs.org

Addition of Sacrificial Hydrogen Atom Donors: The introduction of molecules that can act as sacrificial H-atom donors can protect the phenanthroline ligand from oxidation. nih.govacs.org

Use of Additives: The addition of benzylic hydroperoxides or styrene has been shown to significantly increase turnover numbers (TONs). nih.govacs.org Benzylic hydroperoxides can function as H-atom donors, while styrene is effective at intercepting palladium hydride intermediates that might be involved in decomposition pathways. nih.govacs.org

These findings underscore the critical role of the ligand structure and the reaction environment in the design of robust palladium catalysts for aerobic oxidation.

Reaction Mechanism Studies

Understanding the reaction mechanism of catalysis involving Diacetato(1,10-phenanthroline)palladium(II) is fundamental to optimizing its performance and expanding its applications. Mechanistic studies focus on the elementary steps of the catalytic cycle and the specific roles the ligands play in stabilizing intermediates and enhancing reactivity.

Elementary Steps in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

Many catalytic cycles involving palladium complexes, including those with phenanthroline ligands, are built upon a sequence of fundamental elementary steps, most notably oxidative addition and reductive elimination. wikipedia.orglibretexts.org These two processes are the reverse of each other and involve changes in both the oxidation state and coordination number of the palladium center. wikipedia.orglibretexts.org

Oxidative Addition: In this step, a substrate molecule (A-B) adds to the palladium center, breaking the A-B bond and forming two new bonds with the metal (M-A and M-B). This process increases the formal oxidation state and the coordination number of the palladium, typically by two. libretexts.org For a catalytic cycle to be initiated, a Pd(0) species is often required, which can undergo oxidative addition with a substrate like an organohalide (R-X). csbsju.edu Although Diacetato(1,10-phenanthroline)palladium(II) is a Pd(II) complex, it can be reduced in situ to the active Pd(0) species under certain reaction conditions, for example, by phosphines or other reducing agents present in the reaction mixture. csbsju.edu

Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. wikipedia.org Two ligands (A and B) on the palladium center couple to form a new A-B bond, and the resulting molecule is eliminated from the coordination sphere of the metal. libretexts.org This process decreases the oxidation state and coordination number of the palladium, typically by two, regenerating the catalytically active lower-valent state (e.g., Pd(0)) and allowing the catalytic cycle to continue. libretexts.orgcsbsju.edu For reductive elimination to occur, the two groups to be coupled must typically be in cis positions relative to each other on the metal center. libretexts.org

In the context of aerobic alcohol oxidation, the mechanism can be more complex. The catalytic cycle often involves the formation of a palladium(II)-alkoxide, followed by β-hydride elimination to produce a palladium(II)-hydride intermediate and the oxidized product (aldehyde or ketone). nih.govresearchgate.net The regeneration of the active Pd(II) catalyst from the Pd(II)-hydride or a subsequent Pd(0) species (formed after reductive elimination of HX) involves oxidation by molecular oxygen. nih.govresearchgate.net

Role of Ligand Stabilization and Reactivity Enhancement

The 1,10-phenanthroline ligand in Diacetato(1,10-phenanthroline)palladium(II) plays a multifaceted role that is crucial for the catalyst's stability and reactivity.

Stabilization: As a bidentate chelating ligand, 1,10-phenanthroline forms a stable five-membered ring with the palladium center. This chelate effect enhances the thermal stability of the complex and helps prevent the precipitation of palladium black (aggregated Pd(0)), which is a common catalyst deactivation pathway. nih.govnih.gov By occupying two coordination sites, the phenanthroline ligand can also influence the geometry of the complex, which in turn affects the accessibility of other coordination sites for substrate binding and subsequent reaction steps.

Reactivity Enhancement: The electronic properties of the 1,10-phenanthroline ligand significantly modulate the reactivity of the palladium center. The nitrogen donor atoms of the phenanthroline ligand are σ-donors, which increase the electron density on the palladium. This can influence the rates of key elementary steps in the catalytic cycle. For instance, increased electron density at the palladium center can facilitate oxidative addition. nih.gov

Furthermore, the structure of the ligand can have a profound impact on the catalytic efficiency. Studies comparing different nitrogen-based ligands have shown that factors such as the Pd-nitrogen chelation length, coordination angle, and steric environment are critical for catalytic performance. nih.gov In some palladium-catalyzed reactions, 1,10-phenanthroline has been identified as an optimal ligand, leading to excellent yields where other ligands are inefficient. nih.gov The ligand can also play a role in promoting the reoxidation of Pd(0) to the active Pd(II) state in aerobic oxidation cycles, a step that is often rate-limiting. nih.govnih.gov

The table below summarizes the key roles of the 1,10-phenanthroline ligand in Diacetato(1,10-phenanthroline)palladium(II) catalysis.

| Feature | Role in Catalysis |

| Bidentate Chelation | Enhances catalyst stability, prevents decomposition to palladium black. |

| σ-Donating Properties | Modulates the electronic properties of the palladium center, influencing the rates of elementary steps like oxidative addition. |

| Steric and Geometric Constraints | Influences substrate coordination and the overall reaction pathway. |

| Facilitation of Redox Steps | Can promote the regeneration of the active catalytic species in aerobic oxidation cycles. |

Solvent Effects on Catalytic Activity and Mechanism

Research has shown that the complex exhibits solvent-dependent stability. For instance, in dimethyl sulfoxide (B87167) (Me₂SO), while trifluoroacetato analogues of the palladium complex may undergo partial ligand dissociation, the diacetato complex remains stable at room temperature. researchgate.net However, in deuterated methanol (CD₃OD), even the acetato complexes can experience slight dissociation, which may impact catalytic reproducibility. researchgate.net For reactions where high stability of the catalyst is paramount, non-coordinating solvents such as toluene are often preferred.

Conversely, certain coordinating solvents can enhance catalytic performance. Solvents like N,N-dimethylformamide (DMF) and acetone (B3395972) have been found to boost catalytic activity. This enhancement is attributed to their ability to stabilize palladium intermediates formed during the reaction, thereby facilitating the catalytic process. The isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by palladium(II) complexes, for example, shows different reaction rates and product distributions in tetrahydrofuran (B95107) (THF) versus DMF, highlighting the profound impact of the solvent on the reaction course. researchgate.net

Table 1: Influence of Solvents on Diacetato(1,10-phenanthroline)palladium(II) and Related Complexes

| Solvent | Observation | Effect on Catalysis | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Stabilizes Pd intermediates | Enhances catalytic activity | |

| Acetone | Stabilizes Pd intermediates | Enhances catalytic activity | |

| Dimethyl sulfoxide (Me₂SO) | Acetato complex is stable | - | researchgate.net |

| Methanol (CD₃OD) | Slight dissociation of acetato ligands | May affect reproducibility | researchgate.net |

| Toluene | Non-coordinating | Recommended for high stability | |

| Tetrahydrofuran (THF) | Faster isomerization rate than DMF in a model reaction | Favors different product ratios | researchgate.net |

Probing Mechanisms with Model Studies and Isotopic Labels

Understanding the intricate mechanisms of reactions catalyzed by Diacetato(1,10-phenanthroline)palladium(II) often requires the use of model studies and isotopic labeling. These techniques allow for the detailed investigation of individual steps within a catalytic cycle and the characterization of transient intermediates.

A notable example of model studies involves the investigation of the copolymerization of ethylene and carbon monoxide catalyzed by 1,10-phenanthroline (phen) based palladium complexes. figshare.com In this research, various palladium complexes modeling potential catalytic intermediates were synthesized and studied. These included carbonyl alkyl, carbonyl acyl, ethylene alkyl, and ethylene acyl complexes, such as [(phen)Pd(CH₃)(CO)]⁺ and [(phen)Pd(C(O)CH₃)(C₂H₄)]⁺. figshare.com By studying the migratory insertion reactions of these model compounds using low-temperature NMR techniques, researchers were able to determine the activation barriers for key steps, such as the insertion of CO into a Pd-alkyl bond and the insertion of ethylene into a Pd-acyl bond. figshare.com This systematic approach provided a comprehensive picture of the copolymerization mechanism, identifying the catalyst's resting state and the rate-determining steps. figshare.com

While specific isotopic labeling studies on Diacetato(1,10-phenanthroline)palladium(II) are not extensively detailed in the provided search results, related studies highlight the power of this technique. For instance, investigations into other palladium carboxylate complexes have utilized isotope labeling in conjunction with IR spectroscopy and DFT calculations to distinguish between mechanistic pathways, such as decarboxylation versus decarbonylation. researchgate.net Such methods are crucial for confirming the fate of specific atoms throughout a reaction sequence.

Computational Elucidation of Reaction Pathways (e.g., Decarboxylation, Carbopalladation)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving palladium-phenanthroline catalysts. These studies provide detailed energetic and geometric information about intermediates and transition states that are often difficult to observe experimentally.

DFT investigations have been instrumental in understanding decarboxylative cross-coupling reactions cooperatively catalyzed by palladium/copper systems that include a 1,10-phenanthroline ligand. acs.orgruhr-uni-bochum.de In one such study, the catalytic cycle for the reaction of potassium 2-fluorobenzoate (B1215865) with bromobenzene (B47551) was modeled. ruhr-uni-bochum.de The calculations revealed that the energy barrier for transmetalation was comparable to that of decarboxylation, a step previously thought to be the sole rate-determining factor. acs.orgruhr-uni-bochum.de This insight suggested that catalyst design should focus on ligands that facilitate the formation of bimetallic intermediates to lower the transmetalation barrier. acs.org

Further computational studies have explored the competition between decarboxylation (loss of CO₂) and decarbonylation (loss of CO) in complexes of the type [(phen)Pd(O₂CR)]⁺. researchgate.net These calculations help predict how the substrate and reaction conditions will influence the product distribution. DFT has also been used to investigate the barriers for C–H activation, a critical step in many palladium-catalyzed functionalization reactions, suggesting that the formation of more reactive cationic palladium species is key to accelerating the reaction. rsc.org The microscopic reverse of carbopalladation, known as β-carbon elimination, is another pathway that can be computationally explored, especially in systems where strain release can make this step thermodynamically favorable. unife.it

Table 2: Selected DFT Calculated Energy Barriers for Reactions Involving (Phenanthroline)Palladium Complexes

| Reaction Step | System/Model Reaction | Calculated Activation Energy (ΔG‡) | Significance | Reference |

|---|---|---|---|---|

| Migratory Insertion (Alkyl → CO) | [(phen)Pd(R)(CO)]⁺ model |

≈ 15 kcal/mol | Low barrier, facile step | figshare.com |

| Migratory Insertion (Acyl → C₂H₄) | [(phen)Pd(Ac)(C₂H₄)]⁺ model |

≈ 17 kcal/mol | Higher barrier than CO insertion | figshare.com |

| Migratory Insertion (Alkyl → C₂H₄) | [(phen)Pd(R)(C₂H₄)]⁺ model |

≈ 19 kcal/mol | Highest insertion barrier among the three | figshare.com |

| Decarboxylation | Cu/Pd catalyzed cross-coupling | Comparably high barrier to transmetalation | Challenges assumption of being the sole rate-determining step | acs.orgruhr-uni-bochum.de |

| Transmetalation | Cu/Pd catalyzed cross-coupling | Comparably high barrier to decarboxylation | Highlights importance of bimetallic intermediate formation | acs.orgruhr-uni-bochum.de |

Interactions in Biochemical Systems Excluding Clinical Studies

Molecular Interactions with Biomolecules

DNA Interactions: Intercalation and Structural Changes

Diacetato(1,10-phenanthroline)palladium(II) primarily interacts with DNA through a process known as intercalation. This mode of binding involves the insertion of the planar 1,10-phenanthroline (B135089) ligand between the base pairs of the DNA double helix. researchgate.net This interaction is stabilized by π-π stacking forces between the aromatic system of the phenanthroline ligand and the DNA base pairs. The planarity of the phenanthroline ligand is a critical factor that facilitates this intercalative binding. researchgate.net

Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, have been instrumental in elucidating the nature of this interaction. Upon binding to DNA, the complex exhibits changes in its absorption and emission spectra, which are characteristic of intercalation. researchgate.netresearchgate.net Gel filtration studies have further demonstrated that the binding between the palladium complex and DNA is robust. researchgate.net

The intercalation of Diacetato(1,10-phenanthroline)palladium(II) into the DNA helix induces significant structural changes. At very low concentrations, this complex has been shown to denature the DNA double helix. researchgate.net This denaturation involves the disruption of the hydrogen bonds between the base pairs, leading to a separation of the DNA strands. Furthermore, the binding of the complex can cause the DNA helix to unwind, leading to large distortions and alterations in the main axis of the DNA helix.

Studies on similar palladium(II)-phenanthroline complexes have provided further insights into the thermodynamics of DNA binding. For instance, the interaction of a related complex, [Pd(Et-dtc)(phen)]NO₃, with calf thymus DNA was found to be a cooperative process with multiple binding sites. researchgate.net

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| Binding Mode | Intercalation | Fluorescence Spectroscopy | researchgate.net |

| Key Structural Feature for Binding | Planar 1,10-phenanthroline ligand | Structural Analysis | researchgate.net |

| Effect on DNA Structure | Denaturation at low concentrations | UV-Vis Spectroscopy | researchgate.net |

| Binding Cooperativity | Positive cooperativity with 6 binding sites (for a related complex) | UV-Vis Titration | researchgate.net |

| Structural Distortion | Large helix distortions and unwinding | Circular Dichroism | nsf.gov |

Reactive Oxygen Species (ROS) Generation Mechanisms

Diacetato(1,10-phenanthroline)palladium(II) has been shown to induce the accumulation of reactive oxygen species (ROS) within cellular environments. The generation of ROS is a critical factor in the apoptotic pathways triggered by this compound. The pro-oxidant effect of metal complexes, particularly those containing ligands with π-electronic delocalization like 1,10-phenanthroline, can be attributed to their ability to participate in redox cycling. rsc.org

The precise mechanism of ROS generation by Diacetato(1,10-phenanthroline)palladium(II) is likely to involve the palladium center's redox activity, which is stabilized and enhanced by the 1,10-phenanthroline ligand. This can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻•). Subsequent dismutation or further reduction of superoxide can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Studies on other metal-phenanthroline complexes have shown that they can induce oxidative DNA cleavage, often in the presence of a reducing agent. researchgate.netnih.gov This suggests that the palladium complex may participate in Fenton-like reactions, where the metal ion cycles between oxidation states to catalyze the conversion of H₂O₂ to •OH. The increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins, ultimately leading to apoptosis. rsc.org

| Aspect | Finding | Implication | Reference |

|---|---|---|---|

| ROS Induction | Induces accumulation of ROS | Contributes to apoptotic pathway | |

| Proposed Mechanism | Redox cycling of the palladium center | Electron transfer to molecular oxygen | |

| Potential ROS Produced | Superoxide (O₂⁻•), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Leads to oxidative stress | rsc.org |

| Associated Effect | Oxidative DNA cleavage | Damage to cellular macromolecules | researchgate.netnih.gov |

Role of Ligand Structure on Biochemical Interaction Profiles

The biochemical interaction profile of Diacetato(1,10-phenanthroline)palladium(II) is significantly influenced by the nature of its ligands. Both the 1,10-phenanthroline and the diacetato ligands play crucial roles in determining the compound's interaction with biomolecules.

The 1,10-phenanthroline ligand is paramount for the DNA intercalating ability of the complex. researchgate.net Its planar, aromatic structure allows it to efficiently insert between the DNA base pairs. researchgate.net The strong π-backbonding and steric protection provided by the phenanthroline ligand also stabilize the palladium center. Modifications to the phenanthroline ligand, such as the introduction of substituent groups, can modulate the DNA binding affinity and the biological activity of the resulting complexes. For instance, the presence of methyl groups on the phenanthroline ring can affect the planarity of the ligand and, consequently, its ability to intercalate into DNA. rsc.org

Comparative studies with palladium(II) complexes bearing different ancillary ligands alongside 1,10-phenanthroline have shown that the nature of these co-ligands can significantly impact the biological activity. For example, replacing acetate (B1210297) with other ligands can alter the lipophilicity of the complex, affecting its cellular uptake and distribution. rsc.org

| Ligand | Role | Effect on Biochemical Interaction | Reference |

|---|---|---|---|

| 1,10-Phenanthroline | Primary DNA interacting moiety | Facilitates DNA intercalation through its planar aromatic structure. Stabilizes the palladium center. | researchgate.net |

| Substituents on Phenanthroline | Modulator of interaction | Can alter planarity and steric hindrance, thereby affecting DNA binding affinity and biological activity. | rsc.org |

| Diacetato | Ancillary ligand | Influences the lability and redox potential of the complex. Can be substituted by other biological ligands. | nsf.govnih.gov |

| Other Ancillary Ligands | Comparative modulator | Affects properties such as lipophilicity, cellular uptake, and overall biological activity. | rsc.org |

Future Research Directions and Potential Areas of Exploration

Development of Novel Catalyst Systems

A primary avenue for future research lies in the rational design of new catalyst systems derived from the basic [Pd(phen)(OAc)₂] scaffold. The objective is to create catalysts with superior activity, selectivity, and stability. This can be achieved by systematically modifying both the phenanthroline and acetate (B1210297) ligands.

Ligand Modification: Introducing electron-donating or electron-withdrawing groups onto the 1,10-phenanthroline (B135089) backbone can fine-tune the electronic properties of the palladium center. For instance, electron-donating groups can enhance the catalytic activity in certain cross-coupling reactions by facilitating the oxidative addition step. Conversely, strategically placed bulky substituents can improve selectivity by creating a more defined steric environment around the metal center. Research into fluorinated phenanthroline ligands has shown promise in mitigating oxidative degradation of the catalyst. researchgate.net

Ancillary Ligand Exchange: Replacing the acetate ligands with other carboxylates or different anionic ligands (e.g., trifluoroacetates) can influence the catalyst's solubility, stability, and reactivity. researchgate.net The lability of the ancillary ligand is crucial for creating a vacant coordination site necessary for substrate binding, and tailoring this property could unlock higher catalytic efficiencies.

Future work will likely involve creating libraries of these modified catalysts and employing high-throughput screening methods to rapidly identify optimal catalysts for specific chemical transformations, such as the direct C-H arylation of azoles or the copolymerization of olefins. researchgate.nettcichemicals.com

Investigation of Heterogeneous Catalysis Analogues

While Diacetato(1,10-phenanthroline)palladium(II) is an effective homogeneous catalyst, its recovery and reuse present significant challenges, limiting its industrial applicability. A major future direction is the development of heterogeneous analogues that combine the high activity and selectivity of the molecular complex with the practical advantages of solid-supported catalysts.

Methods for immobilization include:

Anchoring to Solid Supports: The complex can be tethered to inorganic supports like silica, or organic polymers. This can be achieved by functionalizing the phenanthroline ligand with groups capable of forming covalent bonds with the support material. Research on palladium nanoclusters immobilized on amino-functionalized siliceous mesocellular foam (MCF) or crystalline nanocellulose (CNC) has demonstrated catalysts with higher turnover numbers (TONs) and excellent recyclability compared to their homogeneous counterparts. nih.gov

Incorporation into Porous Materials: Integrating the complex into the structure of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) can provide a well-defined, porous environment that enhances catalytic performance and prevents metal leaching.

Nanoparticle Stabilization: Utilizing the phenanthroline ligand to stabilize palladium nanoparticles represents another approach to creating robust, recyclable heterogeneous catalysts for reactions like selective hydrogenations. researchgate.net

The goal of these investigations is to create systems that effectively "blur the boundary" between homogeneous and heterogeneous catalysis, harnessing the benefits of both. whiterose.ac.uk A key challenge will be to ensure that the immobilization strategy does not negatively impact the catalyst's intrinsic activity by altering the electronic properties or restricting access to the active site. ruhr-uni-bochum.de

Table 1: Comparison of Homogeneous vs. Heterogeneous Palladium Catalyst Systems

| Catalyst System | Advantages | Challenges | Relevant Research Focus |

|---|---|---|---|

| Homogeneous [Pd(phen)(OAc)₂] | High activity, High selectivity, Well-defined active sites, Mild reaction conditions | Difficult to separate from product, Not reusable, Potential for metal contamination | Ligand modification for enhanced performance |

| Heterogeneous Analogues (e.g., Pd-AmP-MCF) | Easy separation and recovery, Reusable, Improved stability, Higher Turnover Numbers (TONs) | Potential for lower activity, Metal leaching, Mass transfer limitations, Support degradation | Immobilization on supports (silica, polymers, MOFs), Nanoparticle stabilization |

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Future research will heavily rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling to elucidate the intricate steps of the catalytic cycle.

In-situ Spectroscopy: Techniques such as high-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR), and X-ray Absorption Spectroscopy (XAS) can be used to monitor the reaction in real-time. nih.govnih.gov This allows for the identification and characterization of key catalytic intermediates, such as species formed during oxidative addition or after reductive elimination, which are often transient and difficult to isolate. illinois.eduwildlife-biodiversity.com Low-temperature NMR studies have been particularly insightful for determining the energy barriers of migratory insertion steps in polymerization reactions catalyzed by palladium-phenanthroline complexes. figshare.com

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping out entire catalytic cycles. mdpi.com These computational studies can provide detailed information on the structures and energies of transition states and intermediates, corroborate experimental findings, and predict the effects of ligand modifications on catalyst performance. nih.govrsc.org For instance, DFT can help rationalize why certain ligands accelerate C-H activation by stabilizing cationic palladium species. nih.gov

These advanced studies will provide a molecular-level picture of how the catalyst functions, revealing rate-determining steps and catalyst deactivation pathways, thereby guiding the development of next-generation systems. wildlife-biodiversity.com

Exploration of New Chemical Transformations

The catalytic activity of Diacetato(1,10-phenanthroline)palladium(II) and its derivatives has been demonstrated in several important reactions, including Heck, Suzuki, and Buchwald-Hartwig couplings, as well as C-H olefination and olefin copolymerization. figshare.comrsc.org A significant area for future exploration is expanding the catalytic scope of this complex to new and more challenging chemical transformations.

Potential areas include:

Cascade Reactions: Designing multi-step, one-pot reactions where a palladium-phenanthroline catalyst orchestrates a sequence of bond-forming events. This approach improves step- and atom-economy, leading to the efficient synthesis of complex molecules from simple starting materials. nih.gov

C-H Functionalization: Moving beyond olefination to catalyze other types of C-H functionalization reactions, such as arylation, amination, or etherification of unactivated C-H bonds, remains a major goal in organic synthesis. tcichemicals.com

Polymerization Chemistry: Developing catalysts based on the [Pd(phen)]²⁺ motif for the polymerization of new monomers or for the synthesis of polymers with novel architectures and properties, such as biodegradable polyesters or conductive polymers. researchgate.net

Success in these areas would significantly broaden the synthetic utility of this class of palladium catalysts.

Expanding Supramolecular Assemblies for Controlled Reactivity

The 1,10-phenanthroline ligand is an excellent building block for constructing complex supramolecular structures due to its rigid, planar geometry and ability to participate in π-π stacking interactions. nih.gov Future research can exploit these properties to build sophisticated, self-assembled systems where the catalytic activity of the palladium center is controlled by the supramolecular environment.

Catalyst Encapsulation: Designing molecular cages or capsules that encapsulate a single [Pd(phen)(OAc)₂] unit. This site-isolation strategy could prevent catalyst dimerization or aggregation, which are common deactivation pathways, and could also impart unique size- or shape-selectivity based on the cavity's dimensions.

Responsive Catalytic Systems: Creating supramolecular polymers or gels where the catalytic activity can be switched "on" or "off" by external stimuli such as light, temperature, or the addition of a chemical guest. This could be achieved by designing systems where the accessibility of the palladium active site is reversibly modulated.

Hierarchical Assemblies: Using principles of hierarchical self-assembly to organize palladium-phenanthroline complexes into well-defined nanostructures. pku.edu.cn Such assemblies could mimic the active sites of enzymes, with precisely positioned functional groups that cooperate with the palladium center to enhance reactivity and control selectivity. mdpi.com

This research direction bridges the gap between homogeneous catalysis and materials science, aiming to create "smart" catalytic systems with unprecedented levels of control over chemical reactions.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing diacetato(1,10-phenanthroline)palladium(II) to ensure high purity and stability?

- Methodological Answer : Synthesis requires careful selection of ligands and reaction conditions. The monochelated structure is stabilized by nitrogen-donor ligands like 1,10-phenanthroline, which occupy two coordination sites, while acetate ligands occupy the remaining positions. Solvent choice (e.g., dichloromethane or methanol) impacts dissociation behavior, as shown by <sup>1</sup>H NMR studies in Me2SO and CD3OD . Purity is confirmed via X-ray crystallography, which reveals square-planar geometry with deviations due to steric hindrance in substituted ligands (e.g., 2,9-dimethylphenanthroline) .

Q. How is the coordination geometry of diacetato(1,10-phenanthroline)palladium(II) characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining the square-planar geometry around Pd(II). Key bond lengths (Pd–N: ~2.0 Å; Pd–O: ~2.1 Å) and angles (N–Pd–N ~80°) are critical for confirming steric and electronic effects . <sup>1</sup>H NMR in solution-phase studies can monitor ligand dissociation, particularly via shifts in H2,9 protons of phenanthroline, which are sensitive to the Pd coordination environment .

Advanced Research Questions

Q. How does the steric environment of 1,10-phenanthroline ligands influence the catalytic efficiency of diacetato(1,10-phenanthroline)palladium(II) in carbon monoxide-olefin copolymerization?

- Methodological Answer : Substituents on the phenanthroline ligand (e.g., 2,9-dimethyl groups) alter steric bulk, reducing interligand clashes and enhancing catalytic activity. For example, [Pd(2,9-dmphen)(OAc)2] shows higher activity in CO-ethylene copolymerization due to improved ligand stability and reduced electron density at Pd centers, as evidenced by kinetic studies and polymer yield comparisons . Ligand modifications can be systematically tested using <sup>13</sup>C NMR to track monomer insertion rates .

Q. What experimental strategies resolve contradictions in reported catalytic activities of diacetato(1,10-phenanthroline)palladium(II) across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects or ligand dissociation. For instance, trifluoroacetato derivatives dissociate in polar solvents (e.g., Me2SO), altering active species. Researchers should:

- Compare solvent polarity and temperature conditions .

- Use conductivity measurements or UV-vis spectroscopy to detect ligand dissociation .

- Validate catalytic performance using standardized substrates (e.g., styrene for copolymerization) under inert atmospheres to prevent Pd oxidation .

Q. How can researchers optimize diacetato(1,10-phenanthroline)palladium(II) for asymmetric catalysis or regioselective transformations?

- Methodological Answer : Introducing chiral auxiliaries or modifying ligand substituents (e.g., bulky groups at 2,9 positions) can induce asymmetry. For example:

- Chiral ionic liquids or co-catalysts may enhance enantioselectivity in Heck or Suzuki couplings .

- DFT calculations predict regioselectivity by analyzing transition-state geometries and charge distribution at Pd centers .

Data Analysis and Structural Insights

Q. What spectroscopic and computational tools are critical for analyzing dynamic behavior of diacetato(1,10-phenanthroline)palladium(II) in solution?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Track ligand dissociation (e.g., acetate loss in CD3OD) .

- Cyclic Voltammetry : Measure redox potentials to assess electronic effects of ligand substitution .

- DFT/Molecular Dynamics : Model solvent interactions and predict stability of intermediate species .

Q. How do crystal packing effects influence the observed geometry of diacetato(1,10-phenanthroline)palladium(II) in X-ray structures?

- Methodological Answer : Non-covalent interactions (e.g., π-stacking of phenanthroline rings) can distort bond angles. For example, [Pd(phen)(OAc)2] exhibits a 7° deviation from ideal square-planar geometry due to crystal packing, validated via Hirshfeld surface analysis . Comparative studies with analogous complexes (e.g., bipyridine derivatives) isolate packing effects from intrinsic steric factors .

Catalytic Mechanism and Applications

Q. What mechanistic insights explain the role of diacetato(1,10-phenanthroline)palladium(II) in promoting alternating copolymerization of CO and olefins?

- Methodological Answer : The acetate ligands act as labile leaving groups, enabling CO insertion into the Pd–olefin bond. Alternating copolymerization proceeds via a migratory insertion mechanism:

- Step 1 : Olefin coordination to Pd.

- Step 2 : CO insertion to form a Pd–acyl intermediate.

- Step 3 : Chain propagation through repeated insertions.

Isotopic labeling (<sup>13</sup>CO) and <sup>1</sup>H NMR kinetics confirm this pathway .

Q. How does ligand substitution (e.g., trifluoroacetate vs. acetate) impact the electronic properties and reactivity of diacetato(1,10-phenanthroline)palladium(II)?

- Methodological Answer : Trifluoroacetato ligands increase electrophilicity at Pd due to their strong electron-withdrawing effect, accelerating oxidative addition steps in cross-coupling reactions. This is evidenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.